L-Glutathione reduced-d2

Description

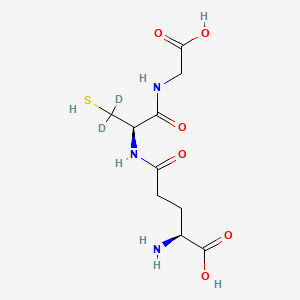

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3O6S |

|---|---|

Molecular Weight |

309.34 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-(carboxymethylamino)-1,1-dideuterio-3-oxo-1-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i4D2 |

InChI Key |

RWSXRVCMGQZWBV-VPWBGDQVSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)S |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Methodological Advancements in Analytical Quantification Utilizing L Glutathione Reduced D2

Mass Spectrometry-Based Quantification Strategies

Mass spectrometry (MS) has emerged as a powerful technique for the sensitive and specific quantification of glutathione (B108866). The use of isotopically labeled standards like L-Glutathione reduced-d2 is central to many MS-based methods, enhancing accuracy and precision.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving absolute quantification of analytes. In this approach, a known amount of an isotopically labeled standard, such as this compound, is added to a sample. acs.org This "isotope spike" equilibrates with the endogenous, unlabeled analyte. The ratio of the labeled to unlabeled species is then measured by mass spectrometry. Since the amount of the added labeled standard is known, the absolute concentration of the endogenous analyte can be calculated with high accuracy, as the isotopic ratio measurement is independent of sample matrix effects and variations in instrument response. acib.atacs.org

This technique, often referred to as Speciated Isotope Dilution Mass Spectrometry (SIDMS) when analyzing different forms of a molecule like GSH and GSSG, provides robust and reproducible quantification. duq.edu The mathematical basis for quantification in IDMS relies on these isotopic ratios, eliminating the need for external calibration curves. acs.org

Application of this compound as an Internal Standard in LC-MS/MS

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound serves as an ideal internal standard for the quantification of endogenous L-Glutathione. medchemexpress.com An internal standard is a compound added to a sample in a known concentration to enable the quantification of an analyte. Because this compound is chemically identical to the analyte of interest but has a different mass, it co-elutes during chromatographic separation and experiences similar ionization and fragmentation processes in the mass spectrometer. acib.at

This co-elution and similar behavior compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification. nih.govresearchgate.net The use of stable isotope-labeled internal standards is a cornerstone of modern LC-MS/MS-based quantitative bioanalysis.

A typical workflow involves:

Adding a known amount of this compound to the biological sample.

Processing the sample, which may include protein precipitation and derivatization to stabilize the thiol group of glutathione. researchgate.net

Analyzing the sample by LC-MS/MS, monitoring specific mass transitions for both the endogenous glutathione and the this compound internal standard.

Calculating the concentration of endogenous glutathione based on the peak area ratio of the analyte to the internal standard.

Integration with GC-MS and GC-IRMS for Tracing and Quantification

While LC-MS is more common for glutathione analysis due to the compound's polarity and thermal instability, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after a derivatization step to increase volatility. nih.govresearchgate.net In this context, deuterium-labeled glutathione can be synthesized in situ for use as an internal standard. researchgate.netnih.gov For instance, a method involving derivatization with pentafluoropropionic anhydride (B1165640) and subsequent esterification with deuterated methanol (B129727) (CD3OD) has been reported for the GC-MS analysis of glutathione. researchgate.netnih.gov

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique for tracing metabolic pathways. core.ac.uk By administering a deuterated precursor, such as deuterated glycine (B1666218), the incorporation of deuterium (B1214612) into newly synthesized glutathione can be tracked. core.ac.ukresearchgate.net This allows for the measurement of glutathione synthesis rates. core.ac.uk While commercially available 2H-GSH is limited, it can be generated by incubating erythrocytes with 2H-glycine. core.ac.uk The combination of GC-MS for quantification and GC-IRMS for tracing provides a comprehensive view of glutathione dynamics in biological systems. core.ac.ukresearchgate.net The high-temperature conversion of organic compounds to H2 gas prior to IRMS analysis allows for precise measurements of D/H ratios. nih.gov

Development of High-Resolution Mass Spectrometry Approaches for Isotopologue Analysis

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), has enabled advanced isotopologue analysis of glutathione and its related metabolites. acs.org Isotopologues are molecules that differ only in their isotopic composition. HRMS can distinguish between these subtle mass differences, providing detailed information about metabolic pathways.

A recently developed HILIC-Zeno MRMHR (Multiple Reaction Monitoring High Resolution) method allows for the simultaneous acquisition of data at both the MS1 (precursor ion) and MS2 (fragment ion) levels. acs.org This provides labeled isotopologue distributions for both the intact metabolite and its fragments with enhanced sensitivity. acs.org Such detailed analysis is crucial for reconstructing metabolic networks, like the de novo synthesis of glutathione, and understanding how these pathways are altered in disease states. acs.org

Chromatographic Separation Techniques for this compound and Related Metabolites

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, especially in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

A variety of High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of glutathione and its deuterated analogue. Reversed-phase (RP) HPLC is a commonly used technique. nih.gov

A typical RP-HPLC method for glutathione analysis might involve:

Column: A C18 stationary phase is frequently employed. nih.govthermofisher.com

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is common. thermofisher.com

Detection: While UV detection is possible, coupling HPLC with mass spectrometry (LC-MS) provides superior selectivity and sensitivity. nih.govmdpi.com

The table below summarizes key parameters from a selection of published HPLC methods for glutathione analysis.

| Parameter | Method 1 thermofisher.com | Method 2 nih.gov | Method 3 austinpublishinggroup.com |

| Column | C18 (2.5 µm, 100 x 2.1 mm) | C18 | C18 |

| Mobile Phase A | 0.1% formic acid in water | Water (pH 7.0) | 25mM phosphate (B84403) buffer (pH 2.7) |

| Mobile Phase B | 0.1% formic acid in acetonitrile | Acetonitrile | Methanol |

| Flow Rate | 300 µL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | Orbitrap Exploris 240 MS | UV at 215 nm | UV at 210 nm |

| Internal Standard | [13C2, 15N]-GSH | Not specified for this UV method | Not specified for this UV method |

Table 1: Comparison of HPLC Method Parameters for Glutathione Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation and analysis of polar compounds like glutathione and its derivatives. ualberta.cax-mol.com Due to their hydrophilic nature, retaining and resolving these analytes on traditional reversed-phase columns can be challenging. ualberta.ca HILIC provides an effective alternative by utilizing a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. researchgate.netnacalai.com This setup facilitates the retention of polar analytes, enabling their effective separation. researchgate.netnacalai.com

The use of this compound as an internal standard is particularly advantageous in HILIC-MS methods. It co-elutes with the endogenous, unlabeled glutathione, compensating for variations in retention time and ionization efficiency, thereby improving the accuracy of quantification. x-mol.com Researchers have successfully employed HILIC coupled with tandem mass spectrometry (MS/MS) for the sensitive and selective analysis of glutathione in various biological samples. ualberta.cax-mol.com For instance, a method coupling HILIC with Zeno trap-enabled high-resolution multiple reaction monitoring (MRMHR) has been developed to acquire detailed isotopic labeling information, enhancing the understanding of glutathione metabolism. x-mol.comsepscience.comnih.gov

However, a potential limitation of HILIC is the solubility of polar analytes like GSH-NEM derivatives and GSSG in the highly organic mobile phases used for reconstitution, which can sometimes compromise mass spectrometry sensitivity. ualberta.ca Despite this, HILIC remains a valuable tool, with various column chemistries, including those with sulfobetaine (B10348) groups, being explored to optimize the separation of glutathione and related thiols. researchgate.net

HILIC Column Chemistries for Glutathione Analysis

A summary of different HILIC column chemistries that have been utilized for the analysis of glutathione and its derivatives.

ualberta.caresearchgate.netresearchgate.net| Column Chemistry | Description | Reference |

|---|---|---|

| BEH HILIC | A stationary phase based on ethylene (B1197577) bridged hybrid (BEH) particle technology, offering good retention for polar analytes. However, solubility issues in high organic mobile phases can affect sensitivity for some glutathione species. | |

| ZIC-HILIC | Features a sulfobetaine stationary phase that has demonstrated excellent performance in separating various thiols, including glutathione, with good peak shapes and resolution. | |

| Silica-based HILIC | Utilizes the hydrophilic interactions between the charged amino groups of glutathione and the negatively charged surface of the silica (B1680970) stationary phase for separation. |

Considerations for Sample Derivatization for Enhanced Detection

Derivatization is a crucial step in many analytical methods for glutathione to enhance detection sensitivity and specificity, particularly for UV or fluorescence detection. uni-regensburg.de This process involves chemically modifying the glutathione molecule to introduce a chromophore or fluorophore. uni-regensburg.demdpi.com For mass spectrometry-based methods, derivatization can improve chromatographic retention and ionization efficiency.

A common strategy involves the alkylation of the thiol group of GSH to prevent its auto-oxidation and to form a stable derivative. mdpi.com N-ethylmaleimide (NEM) is a widely used derivatizing agent that rapidly reacts with the sulfhydryl group of GSH. uni-regensburg.demdpi.commdpi.com The resulting GSH-NEM adduct is stable and can be readily analyzed by LC-MS. mdpi.com To differentiate between GSH and GSSG, a differential derivatization approach can be employed. GSSG is first reduced to GSH, and then the total GSH is derivatized.

Other derivatizing agents include:

Monobromobimane (MBB): Reacts with thiols to form fluorescent adducts, enabling sensitive detection. mdpi.com

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB): Used in a recycling assay where it reacts with GSH to produce a colored product that can be measured spectrophotometrically. uni-regensburg.demdpi.com

Iodoacetic acid (IAA) followed by 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB): A two-step derivatization targeting the thiol and amino groups, respectively. uni-regensburg.de

The choice of derivatization agent and reaction conditions must be carefully optimized to ensure complete and specific reaction with glutathione without causing degradation or side reactions. mdpi.com The use of this compound as an internal standard during the derivatization process helps to correct for any variability in the reaction yield, leading to more accurate quantification.

Common Derivatization Reagents for Glutathione Analysis

A list of commonly used derivatizing agents for the analysis of glutathione, along with their detection methods.

uni-regensburg.demdpi.commdpi.commdpi.comuni-regensburg.demdpi.comuni-regensburg.de| Derivatizing Agent | Target Functional Group | Detection Method | Reference |

|---|---|---|---|

| N-ethylmaleimide (NEM) | Thiol (-SH) | LC-MS | |

| Monobromobimane (MBB) | Thiol (-SH) | Fluorescence | |

| 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) | Thiol (-SH) | Spectrophotometry (UV-Vis) | |

| Iodoacetic acid (IAA) / 1-fluoro-2,4-dinitrobenzene (DNFB) | Thiol (-SH) and Amino (-NH2) | HPLC-UV |

Advanced Sample Preparation Methodologies for Complex Biological Matrices

The accurate measurement of glutathione in complex biological matrices such as blood, plasma, tissues, and cells presents significant challenges due to the presence of interfering substances and the inherent instability of glutathione. uni-regensburg.deresearchgate.net Advanced sample preparation methodologies are therefore essential to ensure the integrity of the sample and the reliability of the analytical results.

A critical first step in sample preparation is to prevent the auto-oxidation of GSH to GSSG. uni-regensburg.de This is often achieved by immediate treatment of the sample with a thiol-blocking agent like NEM or by acidification. uni-regensburg.demdpi.com Protein precipitation is another crucial step to remove high-molecular-weight interferences. uni-regensburg.de Acids such as trichloroacetic acid (TCA) and sulfosalicylic acid (SSA) are commonly used for this purpose. uni-regensburg.deresearchgate.netthermofisher.com

For tissue samples, homogenization in an appropriate buffer is required to release the intracellular glutathione. nih.gov The choice of homogenization buffer and technique can significantly impact the measured glutathione levels. uni-regensburg.de For instance, homogenization in sulfosalicylic acid has been shown to be more effective than in DTNB for certain tissues. uni-regensburg.de

Solid-phase extraction (SPE) can be employed for further cleanup and concentration of glutathione from the sample matrix. researchgate.net In recent years, dried blood spot (DBS) sampling has emerged as a promising technique. mdpi.comnih.gov This method involves spotting a small volume of blood onto a filter card, which is then dried. Derivatization can be performed directly on the DBS, simplifying the workflow and improving the stability of glutathione during storage and transport. mdpi.comnih.gov

Throughout the entire sample preparation process, the use of this compound as an internal standard is highly recommended. mdpi.com By adding the labeled standard at the earliest possible stage, it can account for losses and variations that may occur during extraction, precipitation, derivatization, and analysis, leading to highly accurate and precise quantification of glutathione levels in complex biological samples.

L Glutathione Reduced D2 in Metabolic Flux Analysis Mfa

Principles of Stable Isotope Tracing with Deuterium (B1214612) for Metabolic Pathway Elucidation

Stable isotope tracing is a fundamental technique in metabolic research that involves the introduction of molecules labeled with non-radioactive, heavy isotopes into a biological system. numberanalytics.commdpi.com These isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), act as tracers, allowing researchers to follow their incorporation into various metabolites. biosyn.comsymeres.com The labeled molecules are chemically identical to their naturally occurring counterparts, ensuring they are processed through the same metabolic pathways. numberanalytics.comfiveable.me Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled metabolites, distinguished by their increased mass. numberanalytics.combiosyn.com

Deuterium, as a stable isotope of hydrogen, is a versatile tracer in metabolic studies. researchgate.netcreative-proteomics.com It can be introduced into biological systems simply by replacing water (H₂O) with deuterium oxide (D₂O), also known as heavy water. researchgate.netresearchgate.net This method allows for the incorporation of deuterium into a wide range of biomolecules through enzyme-catalyzed hydrogen transfer reactions. researchgate.net The resulting isotopic distribution patterns in metabolites provide detailed information about pathway activity and metabolic fluxes. researchgate.netspringernature.com This approach is cost-effective and applicable to various biological systems for determining metabolic flux, turnover rates, and relative quantification. researchgate.net

Reconstruction of Glutathione (B108866) Metabolic Pathways through Isotope Enrichment Analysis

Isotope enrichment analysis is a key method for reconstructing metabolic pathways by tracing the journey of labeled atoms from precursor molecules to downstream metabolites. acs.orgx-mol.com By supplying stable isotope-labeled precursors, such as D-¹³C₆-glucose or L-¹⁵N₂-glutamine, researchers can track the incorporation of ¹³C and ¹⁵N into the intermediates of glutathione metabolism. acs.orgnih.gov The mass isotopologue distribution (MID) of these metabolites, which is the relative abundance of different mass isotopologues, is then analyzed to decipher the connections within the pathway. acs.orgx-mol.com

This tracer-based metabolomics strategy has been successfully applied to reconstruct the de novo synthesis pathway of glutathione in various cell types, including mid-brain neurons. acs.orgx-mol.comuniversiteitleiden.nl For instance, studies have shown that both glucose and glutamine contribute to the synthesis of glutathione by providing the necessary precursors like glutamate (B1630785), serine, and glycine (B1666218). acs.org By analyzing the isotopic enrichment in both the intact glutathione molecule and its constituent amino acid moieties, researchers can confirm the utilization of these precursors and elucidate the specific routes of synthesis. acs.orguniversiteitleiden.nl This detailed analysis has revealed new insights into the regulation of glutathione metabolism in response to cellular stress. acs.orgrepec.org

Quantification of Metabolic Fluxes in L-Glutathione Synthesis and Turnover

Quantifying the rates of synthesis and turnover of L-glutathione is crucial for understanding its role in cellular homeostasis and response to stress. Metabolic flux analysis using stable isotopes provides a dynamic view of these processes.

Measurement of Fractional Synthesis Rates of Glutathione

The fractional synthesis rate (FSR) of glutathione, which represents the percentage of the glutathione pool that is newly synthesized per unit of time, can be measured using stable isotope tracers like deuterated water (²H₂O) or labeled amino acids. researchgate.netnih.gov The ²H₂O metabolic labeling approach involves administering a bolus of ²H₂O, which rapidly equilibrates with total body water and leads to the incorporation of deuterium into amino acids, the building blocks of glutathione. nih.gov The rate of deuterium enrichment in glutathione over time directly reflects its synthesis rate. researchgate.netnih.gov

Studies using this method have successfully quantified the FSR of hepatic and plasma glutathione. For example, research in a mouse model of diet-induced non-alcoholic fatty liver disease (NAFLD) demonstrated a significant reduction in the FSR of both hepatic and plasma glutathione in mice fed a Western diet compared to a low-fat diet. nih.gov This indicates an impairment in glutathione synthesis associated with the disease.

Table 1: Fractional Synthesis Rates (FSR) of Glutathione in a Mouse Model of NAFLD

| Diet Group | Hepatic Glutathione FSR (%/h) | Plasma Glutathione FSR (%/h) |

| Low-Fat Diet (LFD) | 25 | 43 |

| Western Diet (WD) | 18 | 21 |

Data adapted from a study on LDLR−/− mice. nih.gov

This non-invasive approach using ²H₂O holds promise for assessing hepatic glutathione metabolism in various disease states. researchgate.netnih.gov

De Novo Synthesis Pathways and Precursor Incorporation Studies

The de novo synthesis of glutathione is a two-step enzymatic process that utilizes the amino acids glutamate, cysteine, and glycine. nih.govresearchgate.net Stable isotope tracing with labeled precursors is instrumental in dissecting these pathways and quantifying the contribution of different substrates. nih.govmdpi.com For instance, by using uniformly labeled ¹³C-glutamine or ¹³C-serine, researchers can monitor their incorporation into the newly synthesized glutathione pool. nih.govlife-science-alliance.org

In T cells, studies using ¹³C,¹⁵N-labeled glutamine have shown that glutamine-derived glutamate is a significant precursor for de novo glutathione synthesis. nih.gov Similarly, tracing with ¹³C-serine has been used to measure the flux of de novo glutathione synthesis in cancer cells, where serine is converted to glycine, which is then incorporated into glutathione. life-science-alliance.org These studies highlight the intricate connections between glutathione synthesis and other central metabolic pathways, such as glutaminolysis and one-carbon metabolism. nih.gov The availability of these precursor amino acids is a key determinant of the cell's capacity for glutathione synthesis. nih.govresearchgate.net

Flux through Glutathione Recycling Pathways

In addition to de novo synthesis, the recycling of oxidized glutathione (GSSG) back to its reduced form (GSH) is a critical component of maintaining the cellular glutathione pool. This reaction is catalyzed by the enzyme glutathione reductase (GR). nih.govuky.edu Metabolic modeling and flux analysis can be used to understand the dynamics of this recycling pathway. nih.govoup.com

Integration of L-Glutathione Reduced-d2 Tracing with Untargeted Metabolomics for Systems-Level Analysis

Integrating stable isotope tracing, including the use of this compound, with untargeted metabolomics offers a powerful approach for a systems-level understanding of metabolism. researchgate.netnih.gov Untargeted metabolomics aims to comprehensively measure all detectable metabolites in a biological sample, providing a snapshot of the metabolic state. metabolomicscentre.ca When combined with isotope labeling, it allows for the discovery of novel metabolic pathways and a broader view of how perturbations in one pathway, such as glutathione metabolism, affect the entire metabolic network. repec.orgresearchgate.net

This integrated approach enables the identification and quantification of a wide range of labeled metabolites, revealing unexpected metabolic connections. For example, an isotopologue similarity networking strategy has been used to uncover previously unknown metabolic reactions related to glutathione. repec.org Furthermore, chemical isotope labeling coupled with liquid chromatography-mass spectrometry (LC-MS) can enhance the identification of metabolites in complex samples, which is a major challenge in untargeted metabolomics. nih.gov By combining the quantitative flux data from targeted tracer studies with the broad coverage of untargeted analysis, researchers can build more comprehensive models of cellular metabolism and gain deeper insights into the systemic effects of altered glutathione flux. researchgate.netresearchgate.net

Computational and Modeling Approaches for Isotopic Data Interpretation

The interpretation of isotopic labeling data derived from tracers like this compound is a complex task that necessitates sophisticated computational and modeling approaches. These methods translate the raw mass isotopomer distribution data from analytical instruments, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR), into quantitative metabolic fluxes. wikipedia.orgnih.govresearchgate.net The core of these approaches involves creating a mathematical model of the metabolic network and using optimization algorithms to find the set of fluxes that best explains the observed isotopic labeling patterns. wikipedia.orgbohrium.com

Mathematical models in Metabolic Flux Analysis (MFA) can be broadly categorized into two types: steady-state MFA and isotopically non-stationary MFA (INST-MFA). osti.gov

Steady-State MFA: This approach assumes that the metabolic system is in a steady state, meaning that metabolite concentrations and reaction fluxes are constant over time. osti.gov It also requires the isotopic labeling to have reached a steady state, where the isotopic composition of metabolites is no longer changing. wikipedia.orgosti.gov Fluxes are calculated by solving a system of algebraic equations that describe the atom transitions for each reaction in the network. wikipedia.org

Isotopically Non-stationary MFA (INST-MFA): This more complex approach is used when the system is at a metabolic steady state, but not an isotopic one. osti.govfrontiersin.org It models the change in isotopic labeling over time using a system of ordinary differential equations (ODEs). osti.gov INST-MFA is particularly useful for systems that are slow to reach isotopic equilibrium, such as in studies involving mammalian cells, or for capturing dynamic metabolic responses. osti.govnih.gov

A key challenge in interpreting data from deuterium-labeled tracers is the potential for significant kinetic isotope effects (KIE), where reactions involving the heavier deuterium atom proceed at a slower rate than those with protium (B1232500) (¹H). nih.gov These effects must be considered within the computational model to avoid inaccurate flux estimations. nih.gov

Several computational frameworks and software packages have been developed to automate and standardize the process of flux analysis. acs.orgnih.gov A widely used approach is the Elementary Metabolite Units (EMU) framework, which simplifies the complexity of isotopic labeling calculations and is integrated into many major software tools. frontiersin.org These tools provide platforms for building metabolic models, simulating isotopic labeling patterns, and performing statistical analysis to determine the best-fit flux distribution and its confidence intervals. acs.orgoup.com

Detailed Research Findings

The process of computational flux analysis generally follows a structured workflow. First, a metabolic network model is constructed, defining the relevant biochemical reactions, metabolite pools, and atom mappings. wikipedia.orgosti.gov Experimental data, including the isotopic labeling pattern of the tracer (e.g., this compound), measured exchange rates (substrate uptake, product secretion), and the mass isotopomer distributions of key intracellular metabolites, are provided as inputs to the model. wikipedia.orgnih.gov

An optimization algorithm, often based on least-squares regression, is then used to minimize the difference between the experimentally measured labeling patterns and the patterns predicted by the model for a given set of fluxes. bohrium.comoup.com This iterative process refines the flux values until the best possible fit is achieved. wikipedia.org For complex, non-convex optimization problems that can arise, especially with GC-MS data, global optimization techniques may be employed to ensure the identified solution is not merely a local minimum. bohrium.com

The output is a detailed flux map, quantifying the rates of reactions throughout the central metabolism. nih.gov This provides insights into the relative activity of different pathways. For instance, using a deuterium-labeled tracer can help elucidate the fluxes through pathways involving critical redox cofactors like NADPH, as deuterium from water or other substrates can be incorporated into these molecules. nih.govresearchgate.net

Below is a table summarizing some of the computational tools used for MFA.

Interactive Table: Computational Tools for Metabolic Flux Analysis

| Software Tool | Key Feature/Approach | Platform | Availability | Relevant Citations |

|---|---|---|---|---|

| INCA | Performs both steady-state and isotopically non-stationary MFA. | MATLAB | Publicly Available | acs.orgoup.com |

| 13CFLUX2 | A widely used tool for steady-state 13C-MFA. | MATLAB/C++ | Commercial/Academic License | acs.org |

| FreeFlux | Open-source package for both steady-state and INST-MFA. | Python | Open-Source | acs.org |

| OpenFLUX2 | Open-source software for steady-state MFA. | MATLAB | Open-Source | acs.org |

| Omix | A rich network visualization tool, effective for displaying flux and 13C data. | Java | Open-Source | nih.gov |

| CellNetAnalyzer | Primarily a constraint-based flux analysis tool with strong network visualization capabilities. | MATLAB | Free for Academics | nih.gov |

| MIAMI | Non-targeted detection of metabolic flux changes based on mass isotopomer distribution similarity. | C++/Web App | Freely Available | oup.com |

Mechanistic and Enzymatic Studies Utilizing L Glutathione Reduced D2

Investigation of Glutathione-Dependent Enzymatic Reactions

The use of stable isotope-labeled compounds like L-Glutathione reduced-d2 is instrumental in studying the kinetics and mechanisms of glutathione-dependent enzymes. These enzymes play critical roles in detoxification, antioxidant defense, and various metabolic pathways. researchgate.netnih.gov By substituting the native substrate GSH with its deuterated counterpart, researchers can monitor the enzymatic reaction with greater precision.

One of the primary enzyme families studied using this approach is the Glutathione (B108866) S-transferases (GSTs) . GSTs catalyze the conjugation of GSH to a wide variety of electrophilic compounds, a critical step in their detoxification and subsequent excretion. drugbank.comscientificlabs.co.uk Studies have shown that GSTs can catalyze the isomerization of Δ5-3-ketosteroids, with glutathione acting as a nucleophile to initiate the reaction. pnas.org The use of labeled glutathione helps in confirming the direct involvement of glutathione in the reaction mechanism and in quantifying the rate of conjugate formation. For instance, studies on the anticancer agent C-2028 have utilized this approach to characterize its GSH S-conjugation in liver microsomes and cytosol, revealing pH-dependent reaction rates. mdpi.com

Another important enzyme is Glutathione Reductase (GR) , which is responsible for regenerating GSH from its oxidized form, glutathione disulfide (GSSG). nih.gov Kinetic isotope effect studies, which compare the reaction rates of deuterated and non-deuterated substrates, can provide insights into the rate-limiting steps of the enzymatic reaction. acs.org

The Glyoxalase system , consisting of glyoxalase I and glyoxalase II, is crucial for detoxifying methylglyoxal (B44143), a toxic byproduct of metabolism. drugbank.comwikipedia.org Glyoxalase I catalyzes the formation of S-D-Lactoyl-glutathione from methylglyoxal and reduced glutathione. drugbank.com Isotope tracing with labeled glutathione can be used to follow the flux through this pathway.

Furthermore, Glutathione Peroxidases (GPx) utilize GSH to reduce harmful peroxides. drugbank.comnih.gov The mechanism of these enzymes can be probed using labeled GSH to understand how the selenium-containing active site interacts with its substrates.

The table below summarizes key glutathione-dependent enzymes and the insights gained from studies potentially employing isotopically labeled glutathione.

| Enzyme Family | Function | Mechanistic Insights from Isotopic Labeling |

| Glutathione S-transferases (GSTs) | Detoxification of electrophilic compounds by conjugation with GSH. drugbank.comscientificlabs.co.uk | Elucidation of reaction mechanisms, quantification of conjugate formation, and determination of pH optima for enzymatic activity. pnas.orgmdpi.com |

| Glutathione Reductase (GR) | Regeneration of GSH from GSSG. nih.gov | Investigation of kinetic isotope effects to identify rate-limiting steps in the catalytic cycle. acs.org |

| Glyoxalase System (I and II) | Detoxification of methylglyoxal. drugbank.comwikipedia.org | Tracing the flow of glutathione through the pathway to assess metabolic flux. |

| Glutathione Peroxidases (GPx) | Reduction of hydrogen peroxide and organic peroxides. drugbank.comnih.gov | Probing the interaction between the enzyme's active site and glutathione. |

| γ-Glutamylcyclotransferase (GGC) | Degradation of glutathione to 5-oxoproline. oup.com | Determining the relative contribution of GSH as a substrate for 5-oxoproline formation. oup.com |

Elucidation of Biochemical Pathways in Model Systems

This compound and other stable isotope tracers are invaluable for mapping and quantifying metabolic fluxes in various model systems, including cellular, ex vivo, and animal models. nih.gov These tracer-based metabolomics strategies allow researchers to follow the incorporation of the labeled atoms into downstream metabolites, providing a dynamic view of pathway activity. acs.org

In cellular models , such as cultured neurons, the use of isotopically labeled precursors has been instrumental in understanding glutathione metabolism in the context of neurodegenerative diseases like Parkinson's. universiteitleiden.nl For example, by using D-13C6-glucose and L-15N2-glutamine as tracers, researchers have reconstructed the de novo glutathione synthesis pathway and observed alterations in response to toxins like rotenone. nih.govacs.org These studies have revealed decreased de novo glutathione synthesis and increased oxidation of both basal and newly synthesized glutathione pools under oxidative stress. universiteitleiden.nl

Ex vivo studies on tissue sections, such as those from mouse mammary tumors, have employed functional mass spectrometry imaging (fMSI) with timed administration of glycine (B1666218) isotopologues to map glycine uptake and its conversion to glutathione. nih.gov This approach provides spatially resolved kinetic data, revealing metabolic heterogeneity within the tumor. nih.gov

In animal models , such as rabbits and rats, deuterated water (D2O) has been used to estimate whole-body glutathione synthesis. nih.gov This method involves monitoring the incorporation of deuterium (B1214612) from D2O into the stable C-H bonds of the glutathione tripeptide. nih.gov Similarly, deuterated glycine has been used as a tracer to measure erythrocyte glutathione synthesis in infants and children with systemic inflammation, as well as in rat models of intestinal ischemia-reperfusion injury. core.ac.uk These studies help in understanding how disease states affect glutathione homeostasis.

The use of this compound in these models allows for precise quantification of its turnover and its contribution to various metabolic pools, offering a deeper understanding of cellular and organismal responses to physiological and pathological stimuli.

Analysis of Glutathione Interconversions and Adduct Formation

The ability to distinguish this compound from endogenous GSH is crucial for studying its interconversion to other forms, such as the oxidized disulfide (GSSG), and its formation of adducts with various molecules. nih.gov These processes are central to glutathione's role in redox buffering and detoxification. nih.gov

The ratio of reduced to oxidized glutathione (GSH/GSSG) is a key indicator of cellular oxidative stress. wikipedia.org By introducing GSH-d2 into a system, researchers can track its oxidation to GSSG-d4 (or a mixed disulfide GSSG-d2) under conditions of oxidative challenge. This allows for the precise measurement of the rate of GSH oxidation and the capacity of the cell to regenerate the reduced form via glutathione reductase. nih.gov

Furthermore, GSH forms conjugates with a vast array of electrophilic compounds, including drugs, environmental toxins, and endogenous metabolites. scientificlabs.co.uk This process, often catalyzed by glutathione S-transferases, is a primary mechanism for detoxification. drugbank.com Using GSH-d2 as a tracer enables the unambiguous identification and quantification of these glutathione adducts by mass spectrometry. For example, the reaction of N-ethylmaleimide (NEM) with GSH, a common method for quantifying GSH, has been studied using deuterated compounds to characterize the formation of diastereomers and isotopomers. acs.org

Studies on formaldehyde (B43269) metabolism have also benefited from the use of labeled glutathione. Formaldehyde can react with GSH, both spontaneously and enzymatically, to form S-hydroxymethylglutathione. semanticscholar.org The use of labeled glutathione helps to trace this reaction and understand the role of enzymes like glutathione-dependent formaldehyde-activating enzyme (GFA). semanticscholar.org

The analysis of these interconversions and adducts is critical for understanding the mechanisms of toxicity and drug metabolism, as well as the cellular response to oxidative stress. nih.gov

Studies on the Regulation of Glutathione Synthesis and Turnover

The synthesis and turnover of glutathione are tightly regulated processes to maintain cellular homeostasis. nih.gov Isotopic tracers, including this compound and labeled amino acid precursors, are essential tools for investigating these regulatory mechanisms. semanticscholar.org

Glutathione is synthesized from its constituent amino acids—glutamate (B1630785), cysteine, and glycine—in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). wikipedia.orgfrontiersin.org The first step, catalyzed by GCL, is the rate-limiting step and is subject to feedback inhibition by GSH itself. nih.gov

By administering labeled amino acids, such as deuterated glycine or 13C-labeled glucose (which is metabolized to glutamate), researchers can measure the fractional synthesis rate (FSR) of glutathione. core.ac.uk This provides a quantitative measure of the rate at which new glutathione is being produced. Such studies have been conducted in human erythrocytes to build mathematical models of glutathione metabolism and to assess the impact of factors like oxidative stress and precursor availability on synthesis rates. nih.gov

For example, studies using deuterated glycine in critically ill infants have investigated whether glutamine supplementation can enhance GSH synthesis by providing glutamate. core.ac.uk The results indicated no significant difference in the glutathione FSR between the supplemented and placebo groups. core.ac.uk In another study, deuterated water was used to estimate glutathione synthesis in rabbits, providing a non-invasive method to study peptide biosynthesis in vivo. nih.gov

The turnover of glutathione, which involves both its synthesis and its degradation or export, can also be assessed using isotopic tracers. nih.gov For instance, the degradation of GSH to 5-oxoproline, a key step in the gamma-glutamyl cycle, has been studied using isotope-labeled GSH in cultured tobacco cells. oup.com These studies help to elucidate the pathways responsible for glutathione catabolism and the enzymes involved, such as γ-glutamyl cyclotransferase. oup.com

The table below provides an overview of research findings on the regulation of glutathione synthesis and turnover using isotopic labeling.

| Model System | Isotopic Tracer | Key Findings |

| Human Erythrocytes | Deuterated glycine, Labeled amino acids | Development of kinetic models for GSH synthesis; feedback inhibition by GSH has a limited effect on steady-state concentrations under sustained oxidative stress. nih.gov |

| Critically Ill Infants | Deuterated glycine | Glutamine supplementation did not significantly increase the fractional synthesis rate of erythrocyte glutathione. core.ac.uk |

| Rabbits | Deuterated water (D2O) | A method was developed to estimate in vivo glutathione synthesis by measuring the incorporation of deuterium into the tripeptide. nih.gov |

| Cultured Tobacco Cells | Isotope-labeled GSH | Demonstrated that 5-oxoproline is a degradation product of GSH, elucidating a catabolic pathway. oup.com |

| Rat Model of Ischemia-Reperfusion | Deuterated glycine | Hypothermia was associated with higher intestinal glutathione synthesis, suggesting a protective mechanism. core.ac.uk |

Deuterium Isotope Effects in Biochemical and Analytical Research

Theoretical Considerations of Deuterium (B1214612) Substitution on Biochemical Processes

The foundational principle behind the effects of deuterium substitution is the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The mass difference between deuterium and protium (B1232500) is the largest among all stable isotopes, leading to the most pronounced isotope effects. wikipedia.org

The core of this phenomenon lies in the strength of covalent bonds. A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more stable. researchgate.net Consequently, more energy is required to break a C-D bond than a C-H bond. This increased stability means that reactions involving the cleavage of a C-D bond typically proceed more slowly than those involving a C-H bond. wikipedia.orgresearchgate.net The rate of a reaction involving a C-¹H bond can be 6 to 10 times faster than the same reaction with a C-²H bond. wikipedia.org

Furthermore, deuterium substitution can lead to subtle steric changes. Due to the reduced vibrational amplitude of the C-D bond, it has a smaller steric requirement compared to a C-H bond. psu.edu In sterically crowded environments, such as an enzyme's active site or a transition state, this can influence molecular conformation and binding interactions. psu.edu The replacement of protium with deuterium can also affect the strength of non-covalent interactions like hydrogen bonds, which are fundamental to biochemical structures and processes. mdpi.com These alterations in bond strength, reaction rates, and molecular interactions form the theoretical basis for the diverse effects of deuteration observed in complex biological systems. unideb.hu

Impact on Reaction Kinetics in Enzymatic Systems

The theoretical impact of deuterium substitution is clearly manifested in the kinetics of enzyme-catalyzed reactions. The presence of a significant primary deuterium KIE is often evidence that C-H bond cleavage is a rate-limiting step in the enzymatic mechanism. nih.gov This principle has been extensively used to study enzymes like the cytochromes P450 (P450s), where deuteration of a substrate at a metabolically active site often leads to slower metabolism. nih.govresearchgate.net

However, the effect is not universally one of rate reduction and can be complex. A study involving perdeuteriated (fully deuterated) Glutathione (B108866) S-transferase (GST) from Schistosoma japonicum revealed unexpected kinetic behavior. psu.edu While the deuterated enzyme (dGST) showed a similar Michaelis constant (Km) to its protiated counterpart (pGST), it exhibited a slightly higher rate of catalysis. psu.edu In contrast, other studies with enzymes like alkaline phosphatase have shown a reduced rate of catalysis upon deuteriation. psu.edu

| Enzyme System | Substrate/Enzyme Form | Observed Kinetic Effect | Reference |

|---|---|---|---|

| Glutathione S-transferase (GST) | Perdeuteriated GST (dGST) vs. Protiated GST (pGST) | dGST exhibited a slightly higher rate of catalysis than pGST; Km was similar for both forms. | psu.edu |

| Cytochrome P450 (general) | Deuterated Substrates | Slower metabolism is commonly observed when deuteration occurs at a site of C-H bond cleavage. | nih.govresearchgate.net |

| Maleylacetoacetate cis-trans isomerase | Deuterated Substrate (maleylacetone) | An inverse secondary α-deuterium isotope effect (kD/kH = 1.16) was observed, consistent with nucleophilic addition at C-2 of the substrate. | cdnsciencepub.com |

| Alkaline Phosphatase | Perdeuteriated Enzyme | Showed a reduced rate of catalysis upon deuteriation. | psu.edu |

Implications for Analytical Performance and Stability

In analytical chemistry, particularly in quantitative mass spectrometry and NMR spectroscopy, deuterated compounds like L-Glutathione reduced-d2 are invaluable as internal standards. medchemexpress.com Their utility stems from the fact that they are chemically almost identical to the non-deuterated (endogenous) analyte but are distinguishable by their higher mass. acs.org

The use of deuterated glutathione offers significant advantages in analytical workflows. A major challenge in quantifying reduced glutathione (GSH) is its rapid, spontaneous oxidation to glutathione disulfide (GSSG), which complicates sample handling and analysis. nih.govacs.orgacs.org Derivatization with reagents like N-Ethylmaleimide (NEM) is often used to block this oxidation by forming a stable conjugate. acs.orgresearchgate.netnih.gov Studies using NMR have shown that when this reaction is conducted in deuterium oxide (D₂O), hydrogen-deuterium addition and exchange occur, which can be monitored to understand reaction mechanisms. nih.govresearchgate.net

Using this compound as an internal standard improves the accuracy and precision of quantification. universiteitleiden.nl It co-elutes closely with the unlabeled analyte in liquid chromatography (LC) systems and experiences similar ionization efficiency in the mass spectrometer, correcting for variations during sample preparation and analysis. universiteitleiden.nl While deuteration generally has a minimal impact on chromatographic retention time, slight shifts can sometimes be observed. universiteitleiden.nl The use of deuterium-labeled standards is a cornerstone of modern metabolomics, enabling the reliable measurement of crucial molecules like glutathione in complex biological matrices. acs.org

| Analytical Technique | Application/Advantage | Detailed Finding | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | Internal Standard for Quantification | Provides a distinct mass signal, allowing for accurate quantification of endogenous GSH by correcting for analyte loss and ionization variability. | acs.orguniversiteitleiden.nl |

| Nuclear Magnetic Resonance (NMR) | Mechanistic Studies | Used to study hydrogen-deuterium addition and exchange during reactions, such as the conjugation of GSH with N-Ethylmaleimide (NEM), revealing the formation of multiple diastereomers/isotopomers. | nih.govacs.orgresearchgate.net |

| General Sample Analysis | Enhanced Stability | Deuterated standards can exhibit greater stability. In the context of GSH analysis, derivatization (a process studied with D₂O) prevents the rapid oxidation to GSSG, a major analytical challenge. | acs.orgacs.org |

| Liquid Chromatography (LC) | Co-elution with Analyte | Deuterated standards typically co-elute closely with their non-deuterated counterparts, though slight, noticeable effects on retention time have been reported. | universiteitleiden.nl |

Future Directions and Emerging Research Avenues for L Glutathione Reduced D2 Studies

Advances in Isotope Tracing Methodologies and Instrumentation

The ability to accurately trace and quantify isotopically labeled molecules is fundamental to metabolic research. The use of L-Glutathione reduced-d2 benefits directly from ongoing innovations in analytical instrumentation and methodologies designed to enhance sensitivity and resolution.

Tracer-based metabolomics strategies are essential for resolving complex pathways by tracking labeled atoms from precursors to downstream metabolites. acs.org Mass spectrometry (MS) stands as a core technology for this purpose, and recent advancements have significantly improved its utility in stable isotope tracing studies. nih.govresearchgate.net For instance, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with high-resolution mass spectrometry (HRMS) have been developed to better separate and detect polar metabolites like glutathione (B108866) and its isotopologues. acs.org A specific advanced method, HILIC-Zeno High-Resolution Multiple Reaction Monitoring (HILIC-Zeno MRMHR), has demonstrated significantly increased sensitivity in detecting 13C- and 15N-labeled glutathione and its precursors compared to older methods. acs.org

Furthermore, new data analysis strategies are emerging to interpret the complex datasets generated by these instruments. An isotopologue similarity networking strategy, known as IsoNet, has been developed to deduce previously unknown metabolic reactions by systematically analyzing and comparing isotope labeling patterns between different metabolites. researchgate.netresearchgate.net This approach moves beyond simple quantification to chart new territories in metabolic maps, as demonstrated by its use in uncovering novel reactions within glutathione metabolism. researchgate.netresearchgate.net These methodological and instrumental advances provide a robust framework for designing more sophisticated experiments using this compound to probe the dynamics of glutathione metabolism with unprecedented detail.

Table 1: Advances in Isotope Tracing Methodologies

| Methodology/Instrument | Description | Application in Glutathione Research |

|---|---|---|

| Stable Isotope Tracing Metabolomics | Involves introducing isotopically labeled substrates (e.g., this compound) into a biological system and tracking the label's incorporation into downstream metabolites using mass spectrometry. nih.govresearchgate.net | Allows for the reconstruction of metabolic pathways, measurement of metabolic flux, and distinguishing between de novo synthesis and recycling of glutathione. acs.orguniversiteitleiden.nl |

| HILIC-Zeno MRMHR | An advanced liquid chromatography-mass spectrometry technique that provides significantly higher sensitivity for detecting polar metabolite isotopologues. acs.org | Enables more accurate quantification of labeled glutathione and its precursors, even at low concentrations, improving the resolution of flux analysis in models of neurodegeneration. acs.org |

| IsoNet (Isotopologue Similarity Networking) | A computational strategy that analyzes isotopologue patterns from MS data to identify previously unknown metabolic reactions based on shared labeling patterns between substrates and products. researchgate.netresearchgate.net | Has been used to discover novel reactions related to glutathione, such as a transsulfuration reaction where glutathione acts as a sulfur donor. researchgate.netresearchgate.net |

Development of Novel Research Paradigms for Glutathione Metabolism

For decades, the understanding of glutathione metabolism was largely framed by the γ-glutamyl cycle, which primarily highlighted its role in amino acid transport. nih.gov However, emerging research suggests this model may be overly simplistic, paving the way for new research paradigms that explore the broader functions of glutathione. nih.gov The use of tracers like this compound is critical for testing and validating these new conceptual frameworks.

One such emerging paradigm shifts focus from purely transcriptional regulation of glutathione synthesis to post-translational mechanisms. Research has identified that certain thiol compounds can activate the rate-limiting enzyme in glutathione synthesis, glutamate-cysteine ligase (GCL), through a post-translational mechanism that enhances holoenzyme formation. nih.gov This offers a novel viewpoint on how glutathione levels can be modulated, distinct from the well-studied Nrf2 transcriptional pathway. nih.gov

Another novel concept is the role of glutathione metabolism in driving cellular heterogeneity. In the context of stem cell aging, a multi-omics approach revealed that old muscle stem cells are not a uniform population but a dichotomy of GSHhigh and GSHlow cells with differing functionalities. nih.govnih.govresearchgate.net This "bimodality," maintained by an antagonism between the NRF2 and NF-κB signaling pathways, presents a new paradigm for understanding age-related functional decline and highlights glutathione metabolism as a key driver. nih.govnih.gov

Additionally, research is uncovering entirely new biochemical roles for glutathione. The use of advanced isotope tracing has helped identify a previously unknown transsulfuration reaction where glutathione directly serves as a sulfur donor for the synthesis of γ-glutamyl-seryl-glycine. researchgate.netresearchgate.net This discovery expands the known functions of glutathione beyond its canonical roles as an antioxidant and detoxifier, positioning it as a key player in sulfur metabolism.

Table 2: Comparison of Research Paradigms in Glutathione Metabolism

| Aspect | Traditional Paradigm (γ-Glutamyl Cycle) | Emerging Paradigms |

|---|---|---|

| Primary Function | Amino acid transport and antioxidant defense. nih.gov | Broader roles in cell signaling, post-translational regulation, driving cellular heterogeneity, and sulfur donation. researchgate.netnih.govnih.gov |

| Regulation of Synthesis | Primarily focused on transcriptional control (e.g., Nrf2 pathway). nih.gov | Includes post-translational activation of the GCL enzyme as a novel regulatory mechanism. nih.gov |

| Cellular State | Assumed a relatively uniform role within cell populations. | Drives functional bimodality (GSHhigh/GSHlow) in aging stem cell populations. nih.govnih.gov |

| Biochemical Reactions | Focused on the established synthesis, conjugation, and recycling pathways. nih.gov | Discovery of new functions, such as acting as a sulfur donor in novel transsulfuration reactions. researchgate.netresearchgate.net |

Computational Biology and Multi-Omics Integration for Comprehensive Metabolic Understanding

The complexity of metabolic networks necessitates the use of powerful analytical approaches that can integrate multiple layers of biological information. The combination of stable isotope tracing with this compound, multi-omics platforms (which include genomics, transcriptomics, proteomics, and metabolomics), and computational biology is creating a more holistic understanding of glutathione's role in health and disease.

Multi-omics integration has proven to be a powerful strategy for identifying and validating the central role of glutathione metabolism in complex biological processes. By combining data from the epigenome, transcriptome, proteome, and metabolome, researchers identified glutathione metabolism as the most significantly altered pathway during the aging of muscle stem cells. nih.gov This integrated approach provided a comprehensive view that would be unattainable by any single 'omic' analysis alone, allowing researchers to distinguish between causal, compensatory, and correlative changes. nih.govnih.gov Similarly, integrating transcriptome and metabolome data in cancer cells has helped to elucidate how the overexpression of certain oncogenes leads to a significant metabolic rewiring involving the glutathione pathway. mdpi.com

Computational biology provides the tools to model and interpret these large, integrated datasets. Kinetic models of glutathione metabolism are being constructed and combined with physiologically based pharmacokinetic (PBPK) models to simulate the effects of drugs on hepatic glutathione levels. rsc.org This type of multiscale modeling can help predict drug-induced toxicity and explore the relationship between liver glutathione content and potential biomarkers in the blood. rsc.org Furthermore, various machine learning algorithms are being applied to multi-omics data to identify key genes and metabolites within the glutathione pathway that are associated with complex diseases. bohrium.com For example, in a study on Systemic Lupus Erythematosus (SLE), machine learning models identified the gene LAP3 as having a top contribution to the disease's pathology in the context of glutathione metabolism. bohrium.com These computational approaches are indispensable for transforming vast amounts of data into actionable biological knowledge.

Table 3: Role of Multi-Omics and Computational Biology in Glutathione Research

| Approach | Description | Contribution to Understanding Glutathione Metabolism |

|---|---|---|

| Multi-Omics Integration | The simultaneous analysis of multiple 'omics' datasets (e.g., transcriptome, proteome, metabolome) from a single biological sample to obtain a systems-level view. nih.govmdpi.com | Revealed glutathione metabolism as a key driver of stem cell aging and a central pathway perturbed in certain cancers. nih.govnih.govmdpi.com |

| Kinetic and PBPK Modeling | The use of mathematical models to simulate the dynamics of metabolic pathways and the disposition of compounds throughout the body. rsc.org | Helps to understand and predict drug-induced glutathione depletion and its systemic consequences. rsc.org |

| Machine Learning | The application of algorithms (e.g., LASSO regression, CatBoost, XGBoost) to large datasets to identify patterns, make predictions, and pinpoint key variables. bohrium.com | Used to identify and validate key genes (e.g., LAP3) and metabolites in the glutathione pathway associated with diseases like SLE. bohrium.com |

Q & A

Q. Methodological Guidance :

- Use randomized, double-blind, placebo-controlled trials (RCTs) to evaluate neuroprotection, as demonstrated in cisplatin-based chemotherapy studies. Administer this compound intravenously (e.g., 1.5 g/m²) before chemotherapy and intramuscularly (e.g., 600 mg) post-treatment to maintain systemic levels .

- Incorporate electrophysiological assessments (e.g., sensory nerve conduction velocity) alongside clinical evaluations to quantify neurotoxicity objectively. Statistical significance thresholds (e.g., p < 0.001) should be predefined to validate outcomes .

What methodological challenges arise when reconciling contradictory data on this compound’s efficacy in tumor models?

Q. Advanced Analysis :

- Example Conflict : L-Glutathione increased plasma GSH in Walker-256 tumor-bearing rats but failed to reverse cachexia or intestinal atrophy .

- Resolution Strategies :

- Control for variables like treatment duration (e.g., extend beyond 14 days to observe proliferative recovery) and dosage (e.g., test >1% supplementation in feed) .

- Use complementary assays (e.g., GSH/GSSG ratio, morphometric analysis of intestinal mucosa) to differentiate systemic vs. tissue-specific effects .

How should researchers validate enzymatic activity of Glutathione Synthase 2 (GSH2) in vitro when using this compound as a substrate?

Q. Technical Considerations :

- Optimize reaction conditions using ATP as a cofactor and monitor γ-L-glutamyl-L-cysteine + glycine → glutathione conversion via HPLC or spectrophotometry. Note that commercial GSH2 crude enzyme solutions may have undetermined activity, necessitating pilot kinetic studies (e.g., varying pH, temperature) .

- Include negative controls (e.g., ATP-free reactions) to confirm enzyme dependency on cofactors .

What are best practices for ensuring stability of this compound in cell culture studies?

Q. Basic Protocol :

- Store lyophilized powder at +4°C in airtight, light-protected containers to prevent oxidation. Reconstitute in deoxygenated PBS (pH 7.4) immediately before use .

- Validate purity (>98%) via HPLC and monitor degradation using Ellman’s reagent to detect free thiol groups .

How can this compound be integrated into electrochemical biosensors for biomarker detection?

Q. Advanced Application :

- Functionalize gold nanoparticles with this compound (e.g., 1 mM in PDDA solution) to enhance electron transfer in immunosensors. Optimize immobilization protocols (e.g., 12-hour incubation at 4°C) to maintain redox activity .

- Validate sensor specificity using competitive assays with oxidized glutathione (GSSG) to rule out cross-reactivity .

What statistical approaches are recommended for analyzing morphometric data in this compound intervention studies?

Q. Data Analysis Framework :

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across experimental groups (e.g., tumor-bearing vs. control rats). Report effect sizes (e.g., Cohen’s d) for parameters like villus height or crypt depth .

- Use SEM (standard error of the mean) for small sample sizes (n = 6/group) to account for variability in preclinical models .

How do researchers address discrepancies in GSH’s role in oxidative stress vs. cell proliferation pathways?

Q. Mechanistic Insight :

- Case Study : GSH restored redox balance in peroxide-lipid models but required extended treatment (4 weeks) to normalize enterocyte proliferation .

- Methodological Adjustment : Combine transcriptomic profiling (e.g., RNA-seq of Nrf2 targets) with proliferation markers (e.g., Ki-67 staining) to dissociate antioxidant and mitogenic effects .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Regulatory Compliance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.